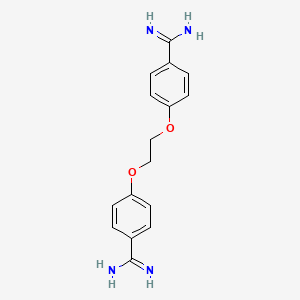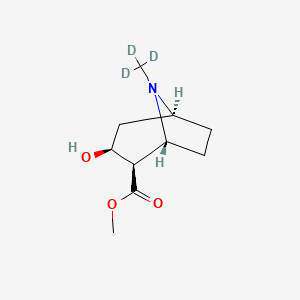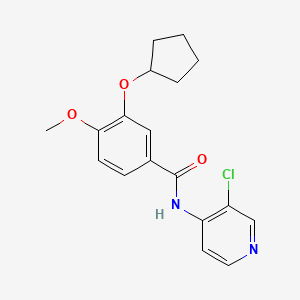
Hydrocodone-d3
Übersicht
Beschreibung
Hydrocodone-d3 is a deuterated form of hydrocodone, a semi-synthetic opioid derived from codeine. It is commonly used in scientific research as an internal standard in mass spectrometry due to its stable isotopic composition. Hydrocodone itself is widely prescribed for pain management and as a cough suppressant.
Wirkmechanismus
Target of Action
Hydrocodone-d3, like its parent compound hydrocodone, primarily targets the mu-opioid receptor (MOR) . The MOR is a G protein-coupled receptor located in the central nervous system and plays a crucial role in pain perception . Hydrocodone’s interaction with the MOR is considered to contribute the most to its analgesic effects .
Mode of Action
Hydrocodone binds to the MOR with high affinity, acting as an agonist . This binding triggers a cascade of intracellular events, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the cell membrane and inhibition of neurotransmitter release .
Biochemical Pathways
Hydrocodone is metabolized predominantly to the O-demethylated product hydromorphone and to the N-demethylated product norhydrocodone . The major metabolic pathway for hydrocodone includes O-demethylation catalyzed by cytochrome P450 2D6 (CYP2D6) to its active metabolite, hydromorphone, and N-demethylation by cytochrome P450 3A4 to form norhydrocodone .
Pharmacokinetics
After oral ingestion, hydrocodone reaches maximum serum concentrations within 1 hour and has an elimination half-life of 4–6 hours . The pharmacokinetics of hydrocodone can be influenced by metabolic genetic polymorphism, which can affect the analgesic response to hydrocodone .
Result of Action
The molecular and cellular effects of hydrocodone’s action are primarily related to its interaction with the MOR. This interaction leads to changes in intracellular signaling pathways, including the reduction of phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens . These changes are associated with the drug’s analgesic and rewarding effects .
Action Environment
Environmental factors, such as the presence of other drugs or genetic variations in metabolic enzymes, can influence the action, efficacy, and stability of hydrocodone. For instance, patients who are ultra-rapid metabolizers may produce more hydromorphone, while subjects who are poor metabolizers of CYP2D6 may experience little to no analgesia from hydrocodone since they lack or have insufficient activity of the enzyme to metabolize it .
Biochemische Analyse
Biochemical Properties
Hydrocodone-d3 is a mu-opioid agonist . It interacts with mu-opioid receptors, which are proteins that play a crucial role in the perception of pain . This compound and morphine have been found to reduce phosphorylation levels of extracellular signal-regulated kinase (ERK) and cAMP response element-binding (CREB) proteins in the nucleus accumbens, indicating that these drugs exert their effects through signal transduction pathways involved in rewarding and reinforcing effects .
Cellular Effects
This compound has various effects on cells. It can cause confusion and sedation, and long-term effects like depression . In severe cases, low blood pressure, respiratory distress, fainting, coma, or even death may occur . This compound and morphine have been found to reduce phosphorylation levels of ERK and CREB proteins in the nucleus accumbens , which are key components of cell signaling pathways.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the mu-opioid receptor . As a mu-opioid agonist, it binds to these receptors and triggers a series of intracellular events, leading to the inhibition of pain signals . It is predominantly metabolized to hydromorphone and norhydrocodone, which are also active and contribute to its overall effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Peak concentrations of hydrocodone were found at 3:30–7:00 hours post-dose . Norhydrocodone, a metabolite of hydrocodone, was found at higher levels and lasted for a longer period of time than hydrocodone .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some dogs might experience drowsiness, dry mouth, or constipation . It’s also important to monitor for any signs of an allergic reaction, like swelling or difficulty breathing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the body to hydromorphone, norhydrocodone , and to a lesser extent, 6-α-hydrocol and 6-β-hydrocol . These metabolic processes are primarily mediated by cytochrome P450 enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The apparent volume of distribution after extended-release administration is 402 L (for an adult of 70 kg), indicating a large hydrocodone tissue distribution .
Subcellular Localization
Given its lipophilic nature and its interactions with intracellular receptors such as the mu-opioid receptor , it is likely that a significant portion of the drug is localized within the cell membrane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrocodone-d3 is synthesized by incorporating deuterium atoms into the hydrocodone molecule. The synthesis typically involves the hydrogenation of hydrocodone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity this compound. Quality control measures are implemented to ensure the consistency and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocodone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydromorphone-d3 through the action of oxidizing agents.
Reduction: Reduction of the ketone group to form alcohol derivatives.
Substitution: Halogenation or alkylation reactions at specific positions in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).
Major Products
Oxidation: Hydromorphone-d3
Reduction: Alcohol derivatives of this compound
Substitution: Halogenated or alkylated this compound derivatives
Wissenschaftliche Forschungsanwendungen
Hydrocodone-d3 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of hydrocodone and its metabolites.
Biology: Studying the metabolic pathways and pharmacokinetics of hydrocodone in biological systems.
Medicine: Researching the efficacy and safety of hydrocodone formulations.
Industry: Quality control and validation of analytical methods for hydrocodone detection.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocodone: The non-deuterated form, widely used for pain management.
Oxycodone: Another semi-synthetic opioid with similar analgesic properties.
Codeine: A naturally occurring opioid used for mild to moderate pain relief.
Uniqueness
Hydrocodone-d3 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling provides enhanced stability and accuracy in analytical measurements compared to non-deuterated compounds.
Conclusion
This compound is a valuable compound in scientific research, offering unique advantages due to its stable isotopic composition. Its synthesis, chemical reactions, and applications in various fields highlight its importance in advancing our understanding of hydrocodone and its derivatives.
Eigenschaften
IUPAC Name |
(4R,4aR,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-/m0/s1/i1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPOLZWFYMWNKH-PLQFRFGVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584450 | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136765-36-1 | |
| Record name | (5α)-4,5-Epoxy-3-methoxy-17-(methyl-d3)morphinan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136765-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocodone-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,3-Dithiolo[4,5-b][1,4]dioxin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B3064558.png)
![Propanal, 3-[(4-methoxyphenyl)methoxy]-](/img/structure/B3064566.png)



![2,5-Pyrrolidinedione, 1-[(1-naphthalenylcarbonyl)oxy]-](/img/structure/B3064593.png)





